molecular formula C24H19ClN2O4S B2525357 1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 942034-54-0

1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No. B2525357
CAS RN: 942034-54-0
M. Wt: 466.94
InChI Key: YIQGGJLKBPQODB-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C24H19ClN2O4S and its molecular weight is 466.94. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antileukemic Activity

Spiro[indoline-3,2′-thiazolidine]-2,4′-diones, which include compounds structurally related to 1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide, have been synthesized through the cyclocondensation of isatin-3-imines with α-mercaptoacids. These compounds have been evaluated for their antileukemic activity, with specific derivatives demonstrating effectiveness in leukemia screen tests. This suggests potential therapeutic applications in treating leukemia (Rajopadhye & Popp, 1987).

Structural Characterization

Another aspect of scientific research on this compound involves its structural characterization. For instance, the spiro-indole derivative has been synthesized and its structure confirmed through spectroscopic studies, which is crucial for understanding the compound's chemical behavior and potential applications in drug design and development (Sehgal, Singh, Dandia, & Bohra, 1994).

Antihistamic Agents

Further research has explored the synthesis of fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′ (1H)-diones as antihistamic agents. These compounds have been synthesized using an environmentally friendly microwave-induced technique and have shown promise in inhibiting contractions induced by histamine on guinea pig ileum. This indicates their potential as H1-antagonists, which could be useful in developing new antihistamine drugs (Arya, Rawat, Dandia, & Sasai, 2012).

p53 Activity Modulation

Another significant application involves the modulation of p53 activity, where spirooxoindolepyrrolidine nucleus derivatives, related to the compound , have been designed. Some of these compounds inhibit tumor cell growth at submicromolar concentrations, potentially through the inhibition of p53-MDM2 interaction. This opens avenues for cancer therapy by targeting the p53 pathway, suggesting a role in developing anticancer agents (Gomez-Monterrey et al., 2010).

properties

IUPAC Name

1'-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-6-4-9-19(12-16)27-22(28)15-32(30,31)24(27)20-10-2-3-11-21(20)26(23(24)29)14-17-7-5-8-18(25)13-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQGGJLKBPQODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

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